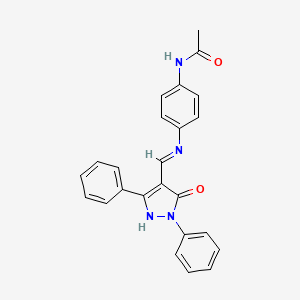
4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide typically involves the condensation of 1,3-diphenyl-2-pyrazolin-5-one with p-methylaminobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It may be used in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets are still under investigation, but its pyrazoline ring is believed to play a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[[p-(Methylamino)phenyl]imino]-1,3-diphenyl-2-pyrazolin-5-one
- 4’-[[(1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methyl]amino]acetanilide
Uniqueness
4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Propriétés
Numéro CAS |
24664-64-0 |
|---|---|
Formule moléculaire |
C24H20N4O2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-[4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O2/c1-17(29)26-20-14-12-19(13-15-20)25-16-22-23(18-8-4-2-5-9-18)27-28(24(22)30)21-10-6-3-7-11-21/h2-16,27H,1H3,(H,26,29) |
Clé InChI |
NABSSQCTERMFBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


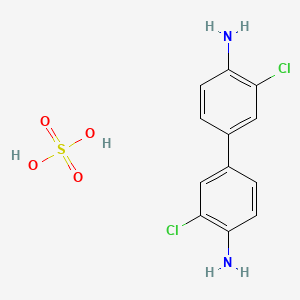
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
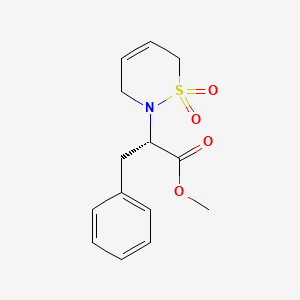
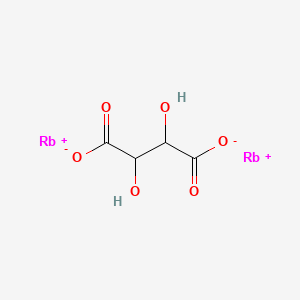
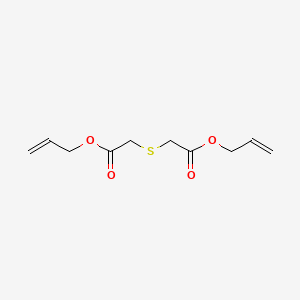
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)

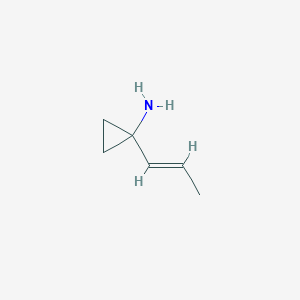
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
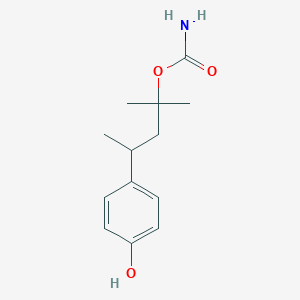
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
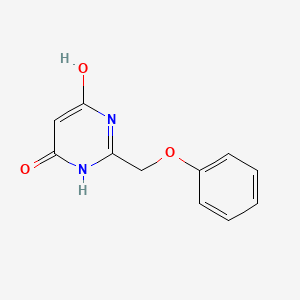

![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
